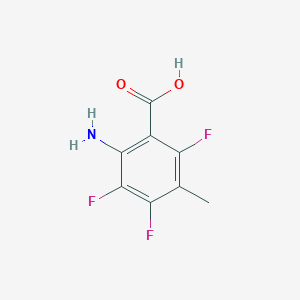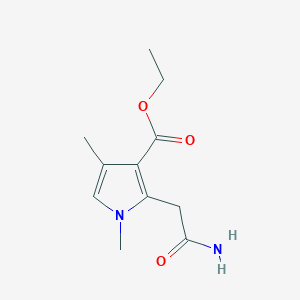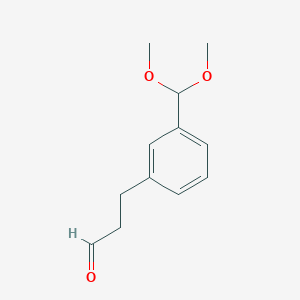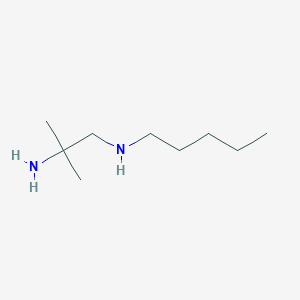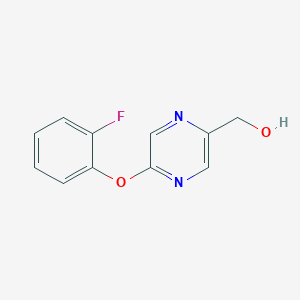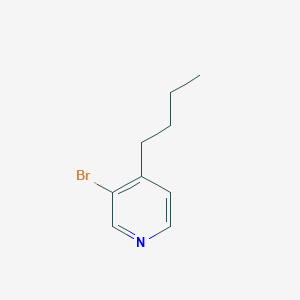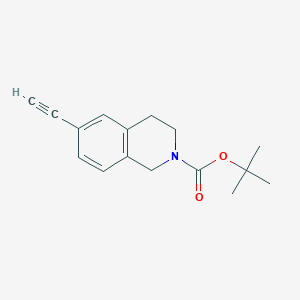
tert-Butyl 6-ethynyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which forms the isoquinoline core. The ethynyl group can be introduced via Sonogashira coupling, and the carboxylate ester can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding to the active site, while the isoquinoline core provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylic acid
Uniqueness
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 6-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-7-14-11-17(9-8-13(14)10-12)15(18)19-16(2,3)4/h1,6-7,10H,8-9,11H2,2-4H3 |
Clave InChI |
LBGOGBVTQAWCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
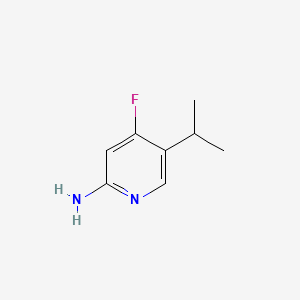
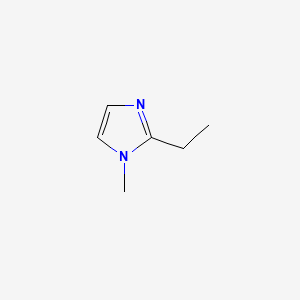
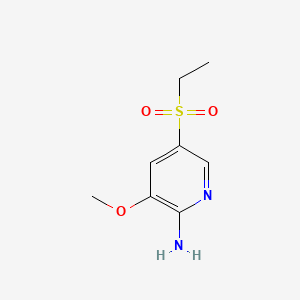

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

